Cas no 160989-35-5 (3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione)

3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione is a brominated pyrrole derivative featuring a trityl-protected nitrogen group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized heterocycles and advanced pharmaceutical scaffolds. The presence of bromine atoms at the 3- and 4-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further structural diversification. The trityl group provides steric protection, improving stability during synthetic manipulations. Its high purity and well-defined structure make it suitable for precise applications in medicinal chemistry and materials science. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione structure
160989-35-5 structure
Product Name:3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione
CAS No:160989-35-5
MF:C23H15Br2NO2
MW:497.178704500198
MDL:MFCD07782026
CID:109644
PubChem ID:45036901
Update Time:2025-06-30

3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • N-Trityl-2,3-dibromomaleimide
    • 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(triphenylmethyl)-
    • 3,4-dibromo-1-tritylpyrrole-2,5-dione
    • 3,4-DibroMo-1-trityl-1H-pyrrole-2,5-dione
    • C23H15Br2NO2
    • 3,4-dibromo-1-(triphenylmethyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • DS-0189
    • CS-0188167
    • 160989-35-5
    • DTXSID70661728
    • AKOS015839038
    • 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione
    • FT-0746043
    • A883152
    • DB-001613
    • 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione
    • MDL: MFCD07782026
    • Inchi: 1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
    • InChI Key: FGDKRGOBBHAODC-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(N(C1=O)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O)Br

Computed Properties

  • Exact Mass: 494.94700
  • Monoisotopic Mass: 494.947
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.4A^2
  • XLogP3: 6

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 551.1±50.0 °C at 760 mmHg
  • Flash Point: 287.1±30.1 °C
  • Refractive Index: 1.704
  • PSA: 37.38000
  • LogP: 5.28660
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C

3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione Security Information

3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione Customs Data

  • HS CODE:2925190090
  • Customs Data:

    China Customs Code:

    2925190090

    Overview:

    2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione Pricemore >>

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3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione Related Literature

Additional information on 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione

3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione: A Versatile Compound in Medicinal Chemistry and Materials Science

3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione, with the chemical identifier CAS No. 160989-35-5, represents a unique class of pyrrole derivatives that have garnered significant attention in recent years. This compound is characterized by its brominated aromatic ring system and the presence of a trityl group (triphenylmethyl) at the 1-position of the pyrrole ring. The structural features of this molecule make it a promising candidate for applications in medicinal chemistry, materials science, and synthetic organic chemistry. Recent studies have highlighted its potential in drug discovery, molecular design, and functional material development, underscoring the importance of understanding its chemical properties and biological activities.

The trityl group in 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione serves as a protective moiety, which is critical in controlling reactivity during synthetic processes. This functional group is known for its ability to stabilize the pyrrole ring, thereby enhancing the molecule's stability and selectivity in chemical reactions. The bromine atoms at the 3- and 4-positions further contribute to the molecule's reactivity, enabling it to participate in various types of chemical transformations, such as electrophilic substitution reactions, nucleophilic attacks, and radical processes. These properties make 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione a valuable intermediate in the synthesis of complex organic molecules.

Recent advancements in medicinal chemistry have demonstrated the utility of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione as a building block for the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 explored the potential of this compound as a scaffold for designing small-molecule inhibitors of protein-protein interactions (PPIs). The brominated pyrrole core was found to exhibit favorable binding affinity toward specific PPI targets, suggesting its application in the treatment of diseases such as cancer and neurodegenerative disorders. This finding highlights the importance of understanding the molecular interactions of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione in the context of drug discovery.

In addition to its pharmaceutical applications, 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione has shown promise in materials science. Researchers at the University of Tokyo recently reported the synthesis of a novel organic semiconductor material based on this compound. The brominated pyrrole ring was found to enhance the electronic properties of the material, leading to improved charge transport characteristics. This discovery opens new avenues for the use of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione in the development of high-performance organic electronic devices, including flexible displays and photovoltaic cells.

The synthesis of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione typically involves a multi-step process that begins with the preparation of the pyrrole ring. A common approach is to start with a brominated pyrrole derivative, which is then functionalized with a trityl group through a coupling reaction. The bromine atoms at the 3- and 4-positions play a crucial role in this process, as they can be selectively substituted to introduce additional functionalities. This synthetic strategy allows for the creation of a wide range of derivatives, each with unique chemical and biological properties.

Recent studies have also focused on the spectroscopic and analytical characterization of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate the molecular structure and conformational behavior of this compound. These analyses have provided valuable insights into the molecular interactions and environmental effects that influence the compound's behavior in different solvents and reaction conditions.

One of the key challenges in the use of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione is the optimization of its chemical stability and reactivity. While the trityl group provides protection, the bromine atoms can sometimes lead to unwanted side reactions. Researchers are actively exploring methods to modify the brominated pyrrole core to enhance its selectivity and efficiency in various chemical processes. This includes the development of new catalysts and reaction conditions that can control the reactivity of the bromine atoms while preserving the integrity of the trityl group.

Another area of interest is the biological activity of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione. Preliminary studies have suggested that this compound may exhibit antioxidant properties, which could have implications for its use in the treatment of oxidative stress-related diseases. Further research is needed to validate these findings and to explore the potential mechanisms of action. Additionally, the compound's ability to interact with biomolecules such as proteins and nucleic acids is being investigated to determine its potential as a tool for molecular biology and drug delivery.

Despite the promising applications of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione, there are still several challenges that need to be addressed. One of the primary concerns is the scalability of its synthesis, as the multi-step process required to produce this compound can be time-consuming and resource-intensive. Efforts are underway to develop more efficient synthetic routes that can reduce the number of steps and improve the overall yield of the compound. This would not only make the production of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione more cost-effective but also facilitate its use in large-scale applications.

Furthermore, the environmental impact of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione and its derivatives is an area that requires further investigation. While the compound itself is not known to be toxic, the potential for its byproducts to have adverse effects on the environment must be carefully evaluated. This includes assessing the biodegradability of the compound and its derivatives, as well as their potential for bioaccumulation in ecosystems. Sustainable synthesis methods and waste management strategies are being explored to minimize the environmental footprint of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione production.

In conclusion, 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structural features and reactivity make it a valuable intermediate for the development of new drugs, electronic materials, and functional compounds. Ongoing research is focused on optimizing its synthesis, enhancing its chemical stability, and exploring its biological and environmental properties. As the field of chemical science continues to advance, the role of 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione is likely to expand, contributing to innovations in various scientific and industrial domains.

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